

# Application Notes and Protocols for NMR Spectroscopic Analysis of Frutinone A

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## Compound of Interest

Compound Name: Frutinone A

Cat. No.: B137992

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## Introduction

**Frutinone A** is a naturally occurring chromonocoumarin isolated from plants of the Polygala genus, such as Polygala fruticosa.[1][2] This class of compounds has garnered interest in the scientific community due to its potential biological activities, including antifungal properties and potent inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of natural products like **Frutinone A**. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of **Frutinone A**, including 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, and HMBC) spectroscopic techniques.

## Molecular Structure of Frutinone A

The chemical structure of **Frutinone A** is 6H,7H-[1]Benzopyrano[4,3-b]benzopyran-6,7-dione, with the molecular formula  $\text{C}_{16}\text{H}_8\text{O}_4$ . The structure was definitively established through spectroscopic methods, including X-ray diffraction analysis.

Structure:

Caption: Chemical structure of **Frutinone A**.

## Quantitative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Frutinone A**. The data is essential for the verification of the compound's identity and for further structural analysis.

Table 1:  $^1\text{H}$  NMR Data of **Frutinone A** (400 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	8.25	dd	8.0, 1.6
H-2	7.51	ddd	8.4, 7.2, 1.6
H-3	7.79	ddd	8.4, 7.2, 1.6
H-4	8.42	dd	8.0, 1.6
H-8	8.32	dd	8.0, 1.6
H-9	7.55	ddd	8.0, 7.2, 1.2
H-10	7.83	ddd	8.4, 7.2, 1.6
H-11	7.73	dd	8.4, 1.2

Table 2:  $^{13}\text{C}$  NMR Data of **Frutinone A** (100 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
C-1	125.1
C-2	126.0
C-3	135.5
C-4	122.2
C-4a	121.3
C-6	159.8
C-6a	118.0
C-7	155.4
C-7a	118.2
C-8	125.4
C-9	129.2
C-10	136.2
C-11	120.4
C-11a	152.8
C-12b	117.2
C-12c	154.2

## Experimental Protocols

Detailed methodologies for the acquisition of NMR spectra are provided below. These protocols can be adapted based on the available instrumentation.

### Sample Preparation

- Weigh approximately 5-10 mg of purified **Frutinone A**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).

- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).

## 1D NMR Spectroscopy

### $^1\text{H}$ NMR Spectrum Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence (e.g., zg30).
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Spectral Width: 0-15 ppm
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds

### $^{13}\text{C}$ NMR Spectrum Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Spectral Width: 0-200 ppm
- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )

- Relaxation Delay: 2 seconds

## 2D NMR Spectroscopy

COSY (Correlation Spectroscopy) Spectrum Acquisition:

- Purpose: To identify proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) spin-spin coupling networks.
- Pulse Program: cosygpgf or similar gradient-enhanced sequence.
- Spectral Width (F1 and F2): 0-15 ppm
- Number of Increments (F1): 256-512
- Number of Scans per Increment: 8-16
- Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence) Spectrum Acquisition:

- Purpose: To identify direct one-bond proton-carbon ( $^1\text{H}$ - $^{13}\text{C}$ ) correlations.
- Pulse Program: hsqcedtgpsisp2.3 or similar gradient-enhanced, multiplicity-edited sequence.
- Spectral Width (F2 -  $^1\text{H}$ ): 0-15 ppm
- Spectral Width (F1 -  $^{13}\text{C}$ ): 0-180 ppm
- Number of Increments (F1): 128-256
- Number of Scans per Increment: 16-32
- $^1\text{J}(\text{C},\text{H})$  Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

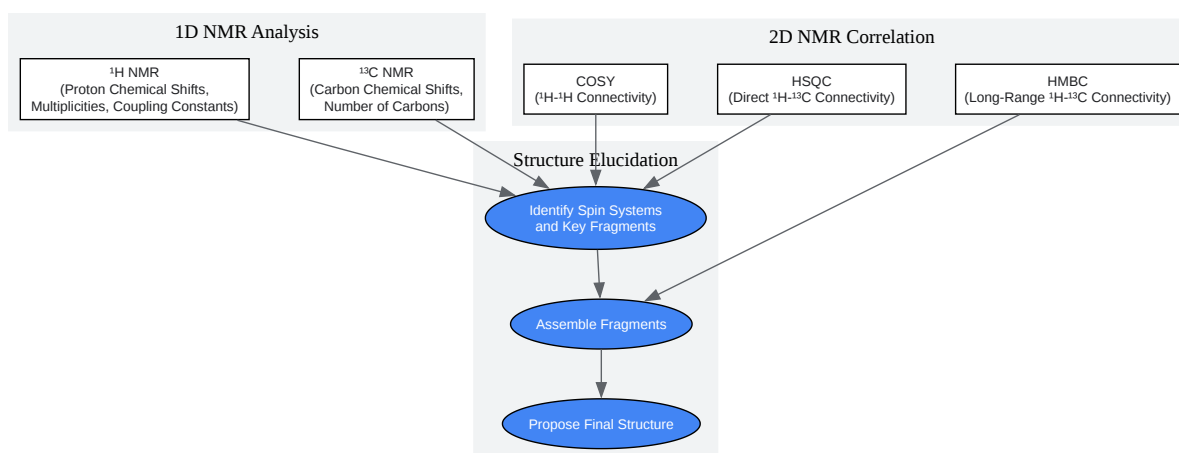
HMBC (Heteronuclear Multiple Bond Correlation) Spectrum Acquisition:

- Purpose: To identify long-range (typically 2-3 bonds) proton-carbon ( $^1\text{H}$ - $^{13}\text{C}$ ) correlations.

- Pulse Program: hmbcgp1pndqf or similar gradient-enhanced sequence.
- Spectral Width (F2 -  $^1\text{H}$ ): 0-15 ppm
- Spectral Width (F1 -  $^{13}\text{C}$ ): 0-200 ppm
- Number of Increments (F1): 256-512
- Number of Scans per Increment: 32-64
- Long-Range Coupling Constant ( $^nJ(\text{C},\text{H})$ ): Optimized for an average long-range coupling of 8 Hz.

## Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Frutinone A** using the acquired NMR data.

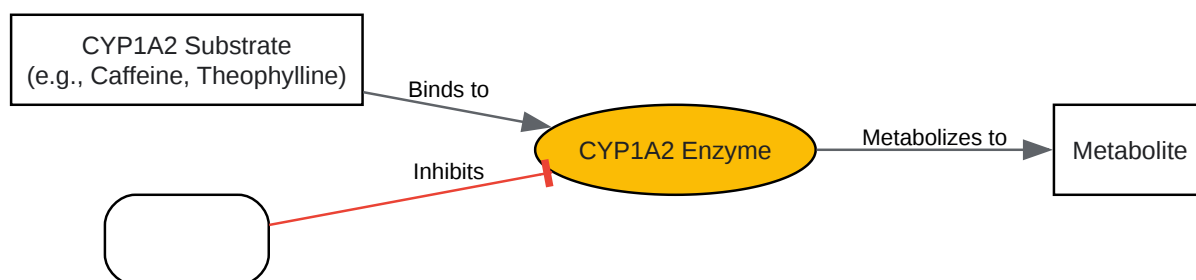


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Caption: Workflow for NMR-based structure elucidation.

## Signaling Pathway and Biological Activity Context

While the primary focus of this document is the NMR spectroscopy of **Frutinone A**, it is valuable to consider its biological context. **Frutinone A** has been shown to be a potent inhibitor of the cytochrome P450 enzyme CYP1A2. Understanding this interaction is crucial for drug development professionals. The diagram below illustrates the inhibitory action of **Frutinone A** on a simplified metabolic pathway.



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Caption: Inhibition of CYP1A2 by **Frutinone A**.

## Conclusion

This document provides a comprehensive guide to the NMR spectroscopic analysis of **Frutinone A**. The tabulated data serves as a valuable reference for the identification and characterization of this natural product. The detailed experimental protocols offer a practical starting point for researchers to acquire high-quality NMR data. By following the outlined workflows, scientists can confidently elucidate and confirm the structure of **Frutinone A**, facilitating further research into its biological activities and potential therapeutic applications.

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## References

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